(3-Fluorooxolan-3-yl)methanesulfonyl chloride
Overview
Description
“(3-Fluorooxolan-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2098055-52-6 . It has a molecular weight of 202.63 . The IUPAC name for this compound is (3-fluorotetrahydrofuran-3-yl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H8ClFO3S/c6-11(8,9)4-5(7)1-2-10-3-5/h1-4H2 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
1. Enzymatic Reactions and Inhibition
(3-Fluorooxolan-3-yl)methanesulfonyl chloride has been studied for its interactions with enzymes like acetylcholinesterase. Methanesulfonates, a category to which this compound belongs, react with acetylcholinesterase to form an inactive derivative. This sulfonylation is inhibited by fluoride ions, revealing potential for enzyme regulation and study in biological systems (Greenspan & Wilson, 1970).
2. Chemical Reaction Mechanisms
Research has delved into the mechanisms of hydrolysis of methanesulfonyl compounds, including derivatives like (trimethylsilyl)methanesulfonyl chloride. Such studies shed light on reaction pathways and the formation of different sulfenes and methanesulfonate salts, expanding the understanding of organic sulfur chemistry (King & Lam, 1993).
3. Synthesis and Molecular Structure Analysis
The compound has been used in the synthesis of various chemical structures. For instance, its application in the synthesis of specific methanesulfonates and the study of their ring openings, 1H- and 13C-NMR spectra, and crystal structures provides insights into organic synthesis techniques and molecular structural analysis (Upadhyaya et al., 1997).
4. Electrochemical Applications
In the field of electrochemistry, the use of methanesulfonyl chloride in forming ionic liquids with compounds like AlCl3, and its role in the electrochemical properties of materials like vanadium pentoxide, highlights its significance in developing energy storage technologies (Su, Winnick, & Kohl, 2001).
5. Catalysis and Selective Reactions
Methanesulfonyl chloride, a closely related compound, is utilized in catalysis and selective reactions, like the regioselective methanesulfonylation of simple aromatics. This illustrates its role in fine-tuning chemical reactions for desired product selectivity (Smith et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
(3-fluorooxolan-3-yl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClFO3S/c6-11(8,9)4-5(7)1-2-10-3-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPYAWOGIPACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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